molecular formula C12H22NiO2 B1505807 6-cyclohexylhexanoic acid CAS No. 6283-88-1

6-cyclohexylhexanoic acid

Cat. No.: B1505807
CAS No.: 6283-88-1
M. Wt: 256.99 g/mol
InChI Key: IRCKAAVJXVTTEA-UHFFFAOYSA-N
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Description

6-Cyclohexylhexanoic acid–nickel (1/1) is a coordination compound where nickel is complexed with 6-cyclohexylhexanoic acidThe molecular formula of this compound is C12H22NiO2, and it has a molecular weight of 256.99 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexylhexanoic acid–nickel (1/1) typically involves the reaction of this compound with a nickel salt, such as nickel(II) chloride or nickel(II) acetate. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound–nickel (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexylhexanoic acid–nickel (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel(III) complexes.

    Reduction: It can be reduced to form nickel(I) complexes.

    Substitution: The ligand (this compound) can be substituted with other ligands to form different nickel complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, and carboxylates.

Major Products Formed

    Oxidation: Nickel(III) complexes.

    Reduction: Nickel(I) complexes.

    Substitution: New nickel complexes with different ligands.

Scientific Research Applications

6-Cyclohexylhexanoic acid–nickel (1/1) has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

    Materials Science: The compound is used in the synthesis of nickel-based materials with unique properties.

    Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent

Mechanism of Action

The mechanism of action of 6-Cyclohexylhexanoic acid–nickel (1/1) involves the coordination of the nickel ion with the ligand (this compound). This coordination alters the electronic properties of the nickel ion, making it more reactive in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Nickel(II) acetate
  • Nickel(II) chloride
  • Nickel(II) sulfate

Comparison

6-Cyclohexylhexanoic acid–nickel (1/1) is unique due to the presence of the this compound ligand, which imparts specific properties to the compound. Compared to other nickel complexes, it has different solubility, stability, and reactivity characteristics, making it suitable for specific applications in catalysis and materials science.

Properties

IUPAC Name

6-cyclohexylhexanoic acid;nickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2.Ni/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11;/h11H,1-10H2,(H,13,14);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCKAAVJXVTTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCCC(=O)O.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22NiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978536
Record name 6-Cyclohexylhexanoic acid--nickel (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6283-88-1
Record name NSC7743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Cyclohexylhexanoic acid--nickel (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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